Cas no 361389-85-7 (4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride)

4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic organic compound featuring an indane core structure with an amine functional group at the 1-position and a methyl substituent at the 4-position. The hydrochloride salt form enhances its stability and solubility, making it suitable for various research and pharmaceutical applications. This compound is of interest in medicinal chemistry due to its potential as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. Its rigid indane scaffold offers conformational restraint, which can be advantageous in designing selective ligands. The product is typically characterized by high purity and consistent quality for reliable experimental use.
4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride structure
361389-85-7 structure
Product Name:4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No:361389-85-7
MF:C10H13N
MW:147.216922521591
CID:1017270
Update Time:2025-06-10

4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-amine,2,3-dihydro-4-methyl-(9CI)
    • 4-methyl-2,3-dihydro-1H-inden-1-amine
    • 2,3-DIHYDRO-4-METHYL-1H-INDEN-1-AMINE
    • 1-amino-4-methyl-indane
    • (S)-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
    • (R)-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
    • 4-methyl-indan-1-yl-amine
    • 1H-INDEN-1-AMINE, 2,3-DIHYDRO-4-METHYL-
    • rac-4-methyl-indan-1-ylamine
    • MHIOXTVALGXETC-UHFFFAOYSA-N
    • 4-METHYL-INDAN-1-YLAMINE
    • AB38262
    • 1H-Inden-1-amine,2,3-dihydro-4-methy
    • 1h-inden-1-amine,2,3-dihydro-4-methyl-
    • 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
    • Inchi: 1S/C10H13N/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10H,5-6,11H2,1H3
    • InChI Key: MHIOXTVALGXETC-UHFFFAOYSA-N
    • SMILES: NC1C2C=CC=C(C)C=2CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Topological Polar Surface Area: 26

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 244.9±19.0 °C at 760 mmHg
  • Flash Point: 107.2±16.8 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride Security Information

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Additional information on 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction to 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 361389-85-7)

4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 361389-85-7, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic amines and has garnered attention due to its structural and pharmacological properties. The presence of a methyl group at the 4-position and the dihydroinden framework makes it a versatile scaffold for further chemical modifications and biological evaluations.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various in vitro and in vivo studies. This property is particularly advantageous in drug discovery and development, where bioavailability and pharmacokinetic profiles are critical factors. The compound’s amine functionality at the 1-position provides a reactive site for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities.

In recent years, there has been growing interest in indene derivatives due to their potential applications in medicinal chemistry. The structural motif of 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride shares similarities with several known bioactive molecules, suggesting that it may exhibit interesting pharmacological properties. Specifically, indene derivatives have been explored for their roles in modulating enzyme activities and interacting with biological targets.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of novel therapeutic agents. Researchers have been investigating indene-based compounds for their anti-inflammatory, antimicrobial, and anticancer properties. The amine group in 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can be readily functionalized to introduce additional pharmacophores or to enhance specific interactions with biological targets. This flexibility makes it a valuable building block for medicinal chemists.

The synthesis of 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multi-step organic reactions that establish the dihydroinden core structure followed by functionalization at the 4-position. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies are crucial for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

Recent studies have highlighted the importance of optimizing reaction conditions to minimize side products and maximize yield. For instance, controlled addition of reagents and careful temperature regulation can significantly improve the efficiency of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are essential for obtaining high-purity material suitable for downstream applications.

The pharmacological evaluation of 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has revealed promising results in preliminary assays. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions suggest potential therapeutic applications in areas such as neurology and immunology.

One particularly intriguing finding is the compound’s interaction with enzymes that play a role in inflammation. By modulating these enzymatic activities, 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may offer a novel approach to treating inflammatory diseases without the side effects associated with traditional anti-inflammatory agents. This possibility has spurred further research into understanding its mechanism of action and developing more refined derivatives.

In addition to its anti-inflammatory potential, this compound has shown promise in antimicrobial applications. Preliminary data indicate that it can inhibit the growth of certain bacteria and fungi by interfering with essential metabolic pathways. Such findings are particularly relevant in light of increasing concerns about antibiotic resistance, where new therapeutic strategies are urgently needed.

The structural diversity inherent in indene derivatives also opens up avenues for exploring their anticancer potential. Researchers are investigating how modifications at different positions on the indene core can influence binding affinity to cancer-specific targets. By leveraging computational modeling and high-throughput screening techniques, scientists aim to identify analogs of 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride that exhibit enhanced efficacy against various types of cancer.

The development of new drugs is often hampered by challenges such as poor solubility or inadequate bioavailability. However, the hydrochloride salt form of 4-methyl-2,3-dihydro-1H-inden-1-am ine hydrochloride addresses some of these issues by improving water solubility. This enhancement is crucial for formulating effective drug candidates that can be administered orally or intravenously without significant loss of potency.

Future research directions may include exploring synthetic routes that reduce environmental impact while maintaining high yields. Green chemistry principles are increasingly being applied to pharmaceutical synthesis to minimize waste and hazardous byproducts. By adopting sustainable practices, researchers can ensure that the production of compounds like 4-methyl -2 ,3 -dihydro -1 H -inden - 1 - am ine hydroch lor ide aligns with global efforts toward environmental responsibility.

In conclusion, 4 - methyl - 2 ,3 - dihydro - 1 H -inden - 1 - am ine hydroch lor ide ( CAS No . 36 1389 - 85 - 7) represents a promising candidate for further pharmaceutical development . Its unique structural features , combined with its favorable physicochemical properties , make it an attractive scaffold for designing new therapeutic agents . As research continues to uncover its biological activities , this compound is poised to play an important role in addressing unmet medical needs across multiple therapeutic areas .

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